6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carbonitrile
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Overview
Description
6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the carbonitrile group through a nucleophilic substitution reaction. The morpholine moiety can be attached via a reductive amination process, where the amine group reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other reduced forms of the original compound.
Scientific Research Applications
6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carboxamide
- 6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-methanol
Uniqueness
6-[[(2,2-Dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
6-[[(2,2-dimethyl-3-morpholin-4-ylpropyl)-methylamino]methyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-17(2,14-21-7-9-22-10-8-21)13-20(3)12-16-6-4-5-15(11-18)19-16/h4-6H,7-10,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHKHJOFPCKDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN(C)CC2=NC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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